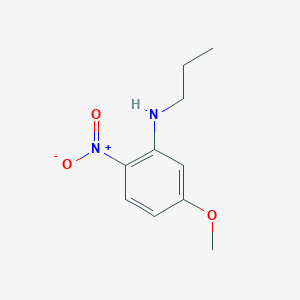

5-Methoxy-2-nitro-N-propylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-6-11-9-7-8(15-2)4-5-10(9)12(13)14/h4-5,7,11H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOVMCNHSWOEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Preparative Routes to 5-Methoxy-2-nitro-N-propylaniline

The preparation of this compound can be approached through several strategic routes, primarily involving the formation of the N-propyl bond either before or after the introduction of the nitro group. Key methods include reductive alkylation and direct nucleophilic substitution on an aniline (B41778) precursor.

Reductive Alkylation Strategies

Reductive alkylation provides a powerful method for forming carbon-nitrogen bonds in a controlled manner. This can be achieved either by direct alkylation of a nitro-precursor or by building the N-propyl aniline structure first, followed by nitration.

The hydrogenation is typically performed in a solvent like methanol (B129727) under hydrogen pressure. Research indicates that the initial rate of hydrogenation is first-order with respect to the reactant concentration, hydrogen partial pressure, and catalyst loading. niscpr.res.in The reaction is kinetically controlled, as indicated by a high activation energy of 93.73 kJ/mol for the hydrogenation of MNA. niscpr.res.in Temperature is a critical parameter; for MNA, the reaction rates were studied in the range of 413-433 K. niscpr.res.in This reduction step converts the nitro group to a primary amine, which can then be subjected to alkylation.

Table 1: Kinetic Parameters for Catalytic Hydrogenation of 2-Methoxy-5-nitroaniline (B165355) (MNA) over 5% Pd/C niscpr.res.in

| Parameter | Finding |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Reactant | 2-Methoxy-5-nitroaniline (MNA) |

| Product | 4-Methoxy-1,3-benzenediamine (MBD) |

| Temperature Range | 413-433 K |

| Reaction Order | First order dependence on MNA concentration, H₂ partial pressure, and catalyst loading |

| Activation Energy (Ea) | 93.73 kJ/mol |

| Control Regime | Kinetically controlled (indicated by high Ea) |

Reductive amination is a highly effective one-pot method for synthesizing secondary and tertiary amines from a primary amine and a carbonyl compound. masterorganicchemistry.comyoutube.com This process involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. nih.govyoutube.com To synthesize the N-propylaniline backbone, 2-methoxyaniline can be reacted with propionaldehyde.

The reaction can be performed under catalytic hydrogenation conditions, using catalysts such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) with hydrogen gas as the reductant. illinois.edu Alternatively, milder chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be used, which have the advantage of selectively reducing the imine intermediate in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org

Following the successful synthesis of N-propyl-2-methoxyaniline, a subsequent nitration step is required to introduce the nitro group to yield the final product. The nitration of N-alkyl anilines can be achieved using various reagents, with tert-butyl nitrite (B80452) (TBN) being a modern option that allows for regioselective nitration under mild, catalyst-free conditions. researchgate.net The directing effects of the powerful activating N-alkylamino and methoxy (B1213986) groups would determine the final position of the nitro group on the aromatic ring. researchgate.net

Nucleophilic Substitution Reactions on Anilines

Direct alkylation of the aniline nitrogen via nucleophilic substitution presents another major pathway. This route typically involves reacting an aniline with an alkyl halide in the presence of a base.

The nitrogen atom of 2-methoxyaniline can act as a nucleophile, attacking an electrophilic propyl source such as propyl bromide or propyl iodide. This direct N-alkylation is often performed in polar aprotic solvents like dimethylformamide (DMF), which can facilitate the reaction. organic-chemistry.org The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in DMF is a well-documented example of this type of transformation. organic-chemistry.org

A significant challenge in the direct alkylation of primary anilines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amine byproducts. masterorganicchemistry.com However, careful selection of reaction conditions can favor mono-alkylation. As with the reductive amination route, the resulting N-propyl-2-methoxyaniline would subsequently need to be nitrated to arrive at this compound. researchgate.net

The choice of base and its stoichiometry are critical factors that significantly influence the efficiency and selectivity of N-alkylation reactions. The base serves to deprotonate the aniline nitrogen, increasing its nucleophilicity, or to neutralize the acid generated during the reaction.

Different types of bases can have varied effects. In certain catalytic systems for N-alkylation using alcohols, strong bases like potassium tert-butoxide (KOtBu) have proven effective, while common inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes lead to lower yields. nih.gov In other systems, inorganic bases like K₂CO₃ are used effectively. organic-chemistry.org The stoichiometry is equally important; using an insufficient amount of base can significantly suppress the reaction conversion rate. acs.org The optimal base and its concentration must be determined empirically for each specific substrate and reaction condition to maximize the yield of the desired mono-alkylated product.

Table 2: Effect of Base Selection on N-Alkylation of Anilines (Illustrative Examples)

| Catalytic System / Reaction | Base | Solvent | Temperature (°C) | Observation | Reference |

| NHC–Ir(III) catalyzed N-alkylation with alcohol | KOtBu | CD₃OD | 120 | Good yield | nih.gov |

| NHC–Ir(III) catalyzed N-alkylation with alcohol | K₂CO₃ | CD₃OD | 120 | Significantly reduced yield | nih.gov |

| Nickel-catalyzed N-alkylation with alcohol | Various | - | - | Organic and inorganic bases found to be inefficient | acs.org |

| N-alkylation of NH-1,2,3-triazoles with alkyl halide | K₂CO₃ | DMF | -10 | Efficient and regioselective | organic-chemistry.org |

Amide Formation and Subsequent Lithium Aluminum Hydride Reduction

A conventional and reliable method for the N-alkylation of anilines involves a two-step process: amide formation followed by reduction. This pathway is particularly useful for introducing a propyl group onto the nitrogen atom of 5-methoxy-2-nitroaniline (B42563).

The synthesis commences with the acylation of the starting material, 5-methoxy-2-nitroaniline. This is typically achieved by reacting the aniline with an acylating agent such as propionyl chloride or propanoic anhydride. The reaction forms the corresponding amide, N-(5-methoxy-2-nitrophenyl)propanamide.

In the subsequent step, the amide is reduced to the desired N-propylaniline. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation, as it can effectively reduce the amide functional group to an amine. nih.govdoaj.orgmdpi.com The carbonyl group (C=O) of the amide is converted into a methylene (B1212753) group (-CH₂-). nih.gov The reaction proceeds via nucleophilic attack of the hydride ion from LiAlH₄ on the amide's carbonyl carbon. nih.gov A subsequent workup step, typically involving the careful addition of water, neutralizes the reaction mixture and yields the final product, this compound. nih.gov While effective, this method requires stoichiometric amounts of the reducing agent and careful handling of the highly reactive LiAlH₄.

Table 1: Two-Step N-Propylation via Amide Reduction

| Step | Reactants | Reagent | Product |

|---|---|---|---|

| 1. Amide Formation | 5-Methoxy-2-nitroaniline, Propionyl Chloride | Base (e.g., Pyridine) | N-(5-methoxy-2-nitrophenyl)propanamide |

Advanced and Emerging Synthetic Approaches for Substituted Anilines

Modern organic synthesis has seen the development of more efficient and versatile methods for constructing C-N bonds and synthesizing complex aniline derivatives. These approaches often utilize catalysis to achieve high selectivity and yield under milder conditions.

Palladium-Catalyzed C–N Bond Formation and Aminobenzannulation

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-nitrogen bonds, providing a direct route to N-alkylated anilines. encyclopedia.pubbenthamdirect.com This methodology can be applied to the synthesis of this compound by directly coupling 5-methoxy-2-nitroaniline with a propyl source, such as propyl bromide or propyl tosylate.

The catalytic cycle typically involves a palladium precursor and a suitable ligand. The reaction is initiated by the oxidative addition of the palladium complex to the propyl halide. The resulting palladium species then undergoes a reaction with the deprotonated aniline (amidate). Reductive elimination from the palladium complex then furnishes the N-propylaniline product and regenerates the active palladium catalyst. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Research has shown that even challenging substrates, such as those containing a nitro group, can undergo N-alkylation. For instance, 2-nitroaniline (B44862) has been successfully N-benzylated using an iridium catalyst, demonstrating the viability of this approach for nitro-substituted anilines. kochi-tech.ac.jp

Aminobenzannulation represents a different strategy where the aniline ring itself is constructed from acyclic precursors. While powerful for creating diverse aniline structures, it is a less direct approach for the specific N-propylation of a pre-existing substituted aniline.

Three-Component Ring Transformation Reactions for Nitroanilines

An innovative approach for the synthesis of substituted nitroanilines involves a three-component ring transformation (TCRT). researchgate.netresearchgate.netazom.com This method builds the aniline ring from simple, non-aromatic precursors. A key substrate in this reaction is 1-methyl-3,5-dinitro-2-pyridone, which acts as a synthetic equivalent for the unstable nitromalonaldehyde. researchgate.net

The reaction involves the treatment of the dinitropyridone with a ketone and a nitrogen source, typically ammonium (B1175870) acetate. When aliphatic ketones are used, the reaction can yield 2,6-disubstituted 4-nitroanilines. The mechanism involves a series of nucleophilic additions, ring-opening of the pyridone, and subsequent cyclization and aromatization to form the nitroaniline ring. By selecting an appropriately substituted ketone, this method could potentially be adapted to synthesize precursors to the target molecule. For example, using a methoxy-substituted ketone could introduce the required substituent onto the newly formed aromatic ring. This method is advantageous as it constructs the substituted nitroaniline core in a single, convergent step from simple building blocks. nih.gov

Table 2: Components for Three-Component Ring Transformation

| Component 1 | Component 2 | Component 3 (Nitrogen Source) | Potential Product Class |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Aliphatic Ketone | Ammonium Acetate | 2,6-Disubstituted 4-Nitroanilines |

Domino Rearrangement Processes for Multi-substituted Anilines

Domino reactions, also known as tandem or cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient in building molecular complexity. Domino processes involving rearrangements can be employed to synthesize multi-substituted anilines.

One relevant example is the domino nitro reduction-Friedländer heterocyclization, which has been used to prepare quinolines from substrates like 5-methoxy-2-nitrobenzaldehyde. This demonstrates that a nitro-substituted aromatic compound can initiate a domino sequence. In the context of synthesizing substituted anilines, a hypothetical domino process could involve a rearrangement that repositions substituents on an aromatic ring or an annulation reaction that builds the aniline ring with the desired substitution pattern in a single, orchestrated sequence. Such processes are at the forefront of synthetic strategy, aiming for step and atom economy.

Sustainable Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize or eliminate the use of hazardous solvents and reagents.

Performing organic reactions in water ("on-water") has emerged as a surprisingly effective and environmentally benign strategy. researchgate.net The hydrophobic effect can accelerate reaction rates by bringing non-polar reactants together in the aqueous medium. The conjugate addition of anilines to unsaturated systems has been successfully demonstrated under on-water conditions, suggesting the potential for aqueous media to facilitate C-N bond-forming reactions.

Mechanochemistry, specifically solvent-free grinding, offers another powerful green alternative to traditional solution-phase synthesis. This technique involves the mechanical mixing of solid reactants, sometimes with a catalytic amount of liquid (liquid-assisted grinding), to initiate a chemical reaction. The synthesis of N-substituted amines from halides and amines has been achieved efficiently using this method, often at room temperature and with short reaction times, yielding products with high purity without the need for chromatographic separation. This approach is highly applicable to the synthesis of this compound from 5-methoxy-2-nitroaniline and a propyl halide, significantly reducing solvent waste and energy consumption.

Table 3: Comparison of Sustainable Synthesis Conditions

| Method | Description | Key Advantages |

|---|---|---|

| On-Water Synthesis | Reaction is performed in an aqueous emulsion or suspension. | Environmentally friendly solvent, potential rate acceleration due to hydrophobic effects. |

Biocatalytic Approaches for Amide-Bond Coupling

While not a direct synthesis of the target secondary amine, the principles of biocatalytic amide-bond coupling offer a green and sustainable perspective on C-N bond formation, a key step in many related syntheses. dtu.dkrsc.org Biocatalysis, particularly the use of enzymes for amide bond formation, is gaining traction as a sustainable alternative to traditional chemical methods. rsc.orgscispace.com This approach often circumvents the need for harsh reagents and can lead to highly selective transformations under mild conditions.

Recent research has focused on expanding the scope of biocatalysts, such as ATP-dependent amide bond synthetases, to accommodate a wider range of substrates. dtu.dknih.gov For instance, ancestral ATP-dependent amide bond synthetases have demonstrated the ability to couple a variety of amines and carboxylic acids, showcasing increased thermostability compared to their naturally occurring counterparts. dtu.dk These enzymatic strategies provide a platform for developing more environmentally friendly synthetic routes to complex molecules. nih.gov

Utilization of Heterogeneous Copper Catalysts for Secondary Amine Synthesis

The synthesis of secondary amines, a class to which this compound belongs, can be efficiently achieved through the one-pot reductive amination of nitroarenes with aldehydes using heterogeneous catalysts. nih.gov This method is particularly attractive as it starts from readily available and inexpensive nitro compounds. nih.gov

Copper-based heterogeneous catalysts have emerged as a cost-effective and sustainable option for these transformations. nih.govacs.org Supported copper nanoparticles, for example, have shown high efficiency and recyclability in the transfer hydrogenation of nitroarenes to anilines, which are key intermediates in secondary amine synthesis. acs.org The general mechanism for this one-pot synthesis involves the initial reduction of the nitroarene to the corresponding aniline, followed by condensation with an aldehyde to form an imine intermediate, which is then subsequently reduced to the secondary amine. nih.gov The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

| Catalyst System | Substrates | Key Features |

| Zr/Ir-MOF | Nitrobenzene (B124822) and benzaldehyde | Hybrid catalyst combining properties of soluble organometallic complexes and heterogeneous supports; recyclable. nih.gov |

| Supported Copper Nanoparticles | Nitroarenes | Efficient and environmentally benign due to the absence of H2 gas and precious metals; scalable. acs.org |

| Copper-Chromite | Aniline and benzyl (B1604629) alcohol | Operates under low pressure and temperature conditions. tsijournals.com |

Mechanistic Elucidation of this compound Formation

The formation of N-alkylated anilines, such as this compound, often proceeds through transition metal-catalyzed cross-coupling reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired selectivity.

Plausible Mechanisms Involving Oxidative Addition, Ligand Exchange, and Reductive Elimination

The catalytic cycle for copper-catalyzed N-arylation of amines is generally believed to involve a sequence of oxidative addition, ligand exchange, and reductive elimination steps. libretexts.orglibretexts.org While the oxidative addition of aryl halides to copper(I) centers has been considered sluggish, it is a key step in activating the aryl halide. nih.govprinceton.edu Recent studies suggest that for copper-catalyzed amination of aryl halides, the aryl halide activation likely proceeds via an oxidative addition mechanism rather than a single-electron transfer process. acs.org

Following oxidative addition, ligand exchange with the amine nucleophile occurs, forming a copper-amide intermediate. The final step is reductive elimination from a higher-valent copper species, which forges the new C-N bond and regenerates the active catalyst. libretexts.orgyoutube.com This fundamental sequence is central to many cross-coupling reactions catalyzed by transition metals. youtube.com

Role of Catalytic Systems and Proposed Intermediates in Reaction Pathways

In copper-catalyzed C-N coupling reactions, the nature of the catalyst, ligands, and base plays a pivotal role in determining the reaction's efficiency and the stability of intermediates. For instance, the use of an anionic N,N'-diarylbenzene-1,2-diamine ligand with a weaker base like sodium trimethylsilanolate has enabled the amination of base-sensitive aryl bromides. chemistryviews.org

Experimental and computational studies have provided insights into the structures of catalytic intermediates. Three-coordinate copper(I) amide complexes have been proposed as key intermediates in the catalytic cycle. acs.org In some systems, copper(II)-amidate and -imidate complexes have been isolated and shown to be competent intermediates in C-H amidation reactions. acs.org The identification of these intermediates helps to build a more complete picture of the reaction pathway. For example, in the N-alkylation of aniline using a copper-chromite catalyst, an imine is proposed as a key intermediate which is subsequently reduced. tsijournals.com

Analysis of Regioselectivity and Functional Group Compatibility in Synthesis

Achieving high regioselectivity and tolerating a wide range of functional groups are critical challenges in the synthesis of complex molecules like this compound. The electronic properties of substituents on the aniline ring can significantly influence the regioselectivity of a reaction. acs.org For instance, in the reaction of anilines with diepoxides, electron-donating groups on the aniline favor the formation of 1,3-diols, while electron-withdrawing groups lead to an increase in the formation of 1,4-diols. acs.org The methoxy group (an electron-donating group) and the nitro group (a strong electron-withdrawing group) in the target molecule will therefore exert significant directing effects in electrophilic aromatic substitution reactions. wikipedia.org

Modern catalytic systems have been developed to exhibit high functional group tolerance. Copper-catalyzed N-arylation reactions have been reported to proceed under mild conditions, tolerating thermally sensitive functionalities such as nitro and methoxy groups. nih.govorganic-chemistry.org This is a significant advantage as it allows for the direct use of functionalized starting materials without the need for protecting groups. The choice of catalyst and reaction conditions is paramount in controlling chemoselectivity, for example, suppressing competitive O-arylation in substrates containing hydroxyl groups. organic-chemistry.org The development of such robust catalytic protocols is essential for the efficient and selective synthesis of highly functionalized anilines.

Reactivity and Chemical Transformations of 5 Methoxy 2 Nitro N Propylaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic nature of the substituents already present.

The methoxy (B1213986) group (-OCH₃) is a potent activating group in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.com Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (a +M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com

In the case of 5-Methoxy-2-nitro-N-propylaniline, the methoxy group is located at position 5. It strongly directs incoming electrophiles to the ortho and para positions relative to itself. The positions ortho to the methoxy group are C4 and C6, and the para position is C2.

The N-propylaniline group also influences the directing effects. The nitrogen atom's lone pair can also donate electron density to the ring, acting as an activating, ortho/para-directing group. However, in the presence of a strong acid, the amino group can be protonated to form an anilinium ion (-NH₂⁺R), which is a strongly deactivating, meta-directing group. byjus.commasterorganicchemistry.com

Table 1: Influence of Methoxy and Amino Groups on EAS Reactivity

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | +M > -I | Activating | Ortho, Para |

| Amino (-NHR) | +M > -I | Activating | Ortho, Para |

In stark contrast to the methoxy group, the nitro group (-NO₂) is a powerful deactivating group in electrophilic aromatic substitution. vaia.comquora.comvedantu.com It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-M). vaia.comvedantu.com This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. quora.com

The deactivating nature of the nitro group is due to its destabilization of the arenium ion intermediate. When an electrophile attacks, the positive charge of the intermediate is intensified by the electron-withdrawing nature of the nitro group, particularly when the attack is at the ortho or para positions. quora.comvedantu.com Resonance structures for ortho and para attack place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. quora.comvedantu.com

Considering the combined effects of the substituents in this compound, the powerful activating and ortho, para-directing methoxy group at C5 and the strongly deactivating and meta-directing nitro group at C2 will have opposing influences. The N-propylanilino group at C1 further complicates the reactivity. The ultimate position of substitution will depend on the specific reaction conditions and the nature of the electrophile. However, the positions activated by the methoxy group (C4 and C6) are also the positions meta to the deactivating nitro group, making them the most likely sites for electrophilic attack.

Reduction Reactions of the Nitro Moiety

The nitro group is readily susceptible to reduction, a transformation of significant synthetic utility as it provides a route to aromatic amines.

The reduction of nitroaromatic compounds to their corresponding anilines is a widely studied and industrially important reaction. nih.govsemanticscholar.org While traditional methods often employ reagents like tin or iron in acidic media, recent advancements have focused on the use of heterogeneous nanocatalysts due to their high efficiency, selectivity, and reusability. nih.govsemanticscholar.orgnih.govresearchgate.net

Nanoparticles of noble metals such as silver (Ag) and gold (Au) have demonstrated excellent catalytic activity for the reduction of nitro groups in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govsemanticscholar.org The reaction typically proceeds by the adsorption of the nitro compound and the borohydride ions onto the surface of the nanoparticles. The nanoparticles facilitate the transfer of electrons from the borohydride to the nitro group, leading to its reduction. nih.govsemanticscholar.org Bimetallic nanoparticles can exhibit even greater catalytic efficacy compared to their monometallic counterparts. nih.gov

For this compound, catalytic reduction would yield 5-Methoxy-N¹-propylbenzene-1,2-diamine.

Table 2: Comparison of Nanocatalytic Systems for Nitro Group Reduction

| Nanocatalyst | Common Reducing Agent | Key Advantages |

|---|---|---|

| Silver (Ag) NPs | Sodium Borohydride (NaBH₄) | High catalytic activity, can be stabilized in various matrices. nih.govsemanticscholar.org |

| Gold (Au) NPs | Sodium Borohydride (NaBH₄) | Efficient catalyst, activity can be shape-dependent. nih.gov |

| Copper Ferrite (CuFe₂O₄) NPs | Sodium Borohydride (NaBH₄) | Magnetically separable and reusable, economical. nih.govresearchgate.net |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several reactive intermediates. nih.govlibretexts.org Under controlled conditions, it is possible to isolate some of these intermediates. The typical reduction sequence is as follows:

Nitroarene (R-NO₂) → Nitrosoarene (R-N=O) → N-Arylhydroxylamine (R-NHOH) → Aminoarene (R-NH₂) libretexts.org

The N-hydroxylamino intermediate is particularly significant as it can be prone to further reactions, including rearrangements and condensations. nih.gov In some cases, bimolecular reduction products such as azoxy, azo, and hydrazo compounds can also be formed, especially under alkaline conditions or with milder reducing agents. libretexts.org The specific intermediates formed and their stability depend on the reaction conditions, including the pH, the reducing agent, and the substrate itself. libretexts.org

Oxidation Reactions

The oxidation of this compound can occur at either the N-propylanilino group or potentially the aromatic ring, although the latter is generally resistant to oxidation due to the presence of the deactivating nitro group. nih.gov

The anodic oxidation of N-alkylanilines has been shown to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively. acs.org The specific products formed are influenced by factors such as the steric bulk of the alkyl group, the concentration, and the basicity of the solution. acs.org In aqueous solutions, the initially formed products can undergo further hydrolysis to yield p-benzoquinone. acs.org

Furthermore, the amino group of anilines can be oxidized to the corresponding nitro compound under specific conditions, for instance, using reagents like sodium perborate (B1237305) in the presence of a catalyst. organic-chemistry.org However, the presence of the existing nitro group in this compound would likely make such an oxidation challenging and could lead to complex product mixtures. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation. nih.gov Advanced oxidation processes, such as those involving hydroxyl radicals, can lead to the degradation of the aromatic ring, but the formation of nitroaromatic byproducts has also been observed under certain conditions. acs.orgacs.orgepa.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Methoxy-N¹-propylbenzene-1,2-diamine |

| p-benzoquinone |

| Silver |

| Gold |

| Sodium borohydride |

| Tin |

| Iron |

| Nitrosoarene |

| N-Arylhydroxylamine |

| Azoxy compound |

| Azo compound |

| Hydrazo compound |

Formation of Quinone Derivatives

The synthesis of benzoquinones can often be achieved through the oxidation of aromatic compounds. organicreactions.org Specifically, aromatic derivatives that possess hydroxyl (-OH) or amino (-NH₂) groups in ortho or para positions to each other are common precursors for quinone formation. organicreactions.org The oxidation of hydroquinone, p-aminophenol, or p-phenylenediamine (B122844) readily yields quinones. organicreactions.org

In some cases, quinones can be obtained from starting materials that have only a single hydroxyl or amino group. organicreactions.org A notable industrial example is the production of quinone from aniline (B41778). organicreactions.org However, the oxidation of substituted anilines can be complex. For instance, various oxidizing agents like hydrogen peroxide, peracetic acid, or m-CPBA are known to convert anilines into nitroarenes or azoxybenzenes. acs.orgmdpi.com

For this compound, the formation of a quinone derivative via direct oxidation is not explicitly documented in the literature and presents significant challenges. The presence of a strong electron-withdrawing nitro group ortho to the amino group, combined with the N-alkylation and the methoxy substituent, complicates the expected reaction pathway. Quinone-catalyzed oxidations, which are known to proceed via mechanisms like hydride abstraction or electrophilic transamination, are highly dependent on the quinone's structure and the substrate. nih.gov The specific substituent pattern of this compound makes it an atypical substrate for conventional aniline-to-quinone oxidation methods.

Peculiarities of Oxidative Polymerization of Substituted Anilines

Oxidative polymerization of aniline is a well-established method for producing polyaniline (PANI), a conductive polymer. However, the reactivity and the properties of the resulting polymer are highly sensitive to substituents on the aniline ring.

The introduction of substituents can lead to polymers with greater solubility, but often at the cost of lower electrical conductivity. rsc.org The nature and position of the substituent are critical. Studies have shown that monomers with electron-donating groups typically have higher oxidation rates than those with electron-accepting substituents. researchgate.net Furthermore, the polymerization of anilines with electron-withdrawing nitro groups has generally been unsuccessful. researchgate.net

N-substitution also significantly impacts polymerization. The oxidative polymerization of N-alkylanilines typically yields low molecular weight products that are susceptible to hydrolysis. researchgate.net Given that this compound contains both a deactivating, electron-withdrawing nitro group and an N-propyl group, it is expected to be a poor monomer for oxidative polymerization. These structural features suggest that the compound would either be inactive in the polymerization reaction or would form only low molecular weight oligomers with poor electrophysical characteristics. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds, particularly those bearing strong electron-withdrawing groups. researchgate.netchem-station.com The nitro group is a powerful activating group for SNAr reactions, as it delocalizes the negative charge of the intermediate Meisenheimer complex, thus stabilizing it. chem-station.com This activation is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. chem-station.com

In this compound, the nitro group at the C2 position strongly activates the aromatic ring towards nucleophilic attack. The positions most activated are C4 (para to the nitro group) and C6 (ortho to the nitro group). Therefore, the compound is expected to undergo SNAr reactions with various nucleophiles at these positions.

Under appropriate conditions, a nucleophile can displace a hydrogen atom in what is known as a Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org This reaction is common for electron-deficient nitroquinolines and similar nitroaromatics. wikipedia.org It is also conceivable that the methoxy group at C5 could act as a leaving group in a nucleophilic substitution reaction, a process known as transetherification, which has been observed in compounds like 2,4-dimethoxynitrobenzene. nih.gov

| Reaction Type | Activated Positions | Potential Leaving Group | General Conditions |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | C4, C6 | Hydrogen (H) | Strong nucleophile, basic medium |

| Transetherification | C5 | Methoxy group (-OCH₃) | Strong nucleophile (e.g., alkoxide), heat |

Transformations Involving the N-Propyl Group and Methoxy Group

The N-propyl and methoxy groups on the aromatic ring can also undergo specific chemical transformations.

N-Propyl Group Transformation (N-Dealkylation)

The removal of an N-alkyl group, or N-dealkylation, is a significant transformation in organic synthesis and drug metabolism. nih.govmdpi.com This reaction can be achieved through various chemical methods.

One classic approach is the von Braun reaction , which uses cyanogen (B1215507) bromide (BrCN) to cleave tertiary amines, followed by hydrolysis. nih.gov Another common method involves reacting the amine with chloroformates , such as phenyl chloroformate or ethyl chloroformate, which forms a carbamate (B1207046) intermediate that is subsequently cleaved to yield the secondary amine. nih.gov

Oxidative N-dealkylation, often catalyzed by enzymes like cytochrome P450 in biological systems, provides another route. rsc.orgmdpi.comencyclopedia.pub Mechanistically, this process typically involves the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). mdpi.comencyclopedia.pub This creates an unstable carbinolamine intermediate, which then spontaneously decomposes to the dealkylated secondary amine and an aldehyde. mdpi.comencyclopedia.pub In the case of this compound, N-dealkylation would yield 5-methoxy-2-nitroaniline (B42563) and propanal.

Methoxy Group Transformation (Ether Cleavage)

The cleavage of the aryl-methyl ether bond is a common reaction to convert a methoxy group into a hydroxyl group (demethylation). chem-station.comnumberanalytics.com This transformation typically requires harsh conditions due to the stability of the ether linkage. chem-station.comwikipedia.org

Common reagents for aromatic ether cleavage include strong protic acids and Lewis acids.

Strong Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are frequently used. chem-station.comnumberanalytics.com The reaction proceeds by protonation of the ether oxygen, followed by a nucleophilic attack of the bromide or iodide ion on the methyl group via an SN2 mechanism. longdom.org

Lewis Acids: Boron tribromide (BBr₃) is a highly effective but strong reagent that forms a complex with the ether oxygen, facilitating the cleavage. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. chem-station.com

| Functional Group | Transformation | Common Reagents | Products |

|---|---|---|---|

| N-Propylamino | N-Dealkylation | BrCN (von Braun); Chloroformates; Oxidizing agents | 5-Methoxy-2-nitroaniline + Propanal |

| Methoxy | Demethylation (Ether Cleavage) | HBr, HI, BBr₃, AlCl₃ | 2-Nitro-5-hydroxy-N-propylaniline |

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in determining the molecular structure of 5-Methoxy-2-nitro-N-propylaniline.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their local electronic environment and proximity to other protons. For instance, the protons of the propyl group would exhibit distinct signals, with the methylene (B1212753) (CH₂) group adjacent to the nitrogen showing a characteristic downfield shift due to the electron-withdrawing effect of the amine. The protons on the aromatic ring would appear in the aromatic region of the spectrum, with their specific shifts and splitting patterns dictated by the positions of the methoxy (B1213986), nitro, and N-propylamino substituents. The number of neighboring protons determines the splitting pattern according to the n+1 rule. docbrown.info

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. nih.gov For example, the carbon atom attached to the electron-donating methoxy group would be shielded and appear at a higher field (lower ppm value) compared to the carbon atom attached to the electron-withdrawing nitro group, which would be deshielded and appear at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | 3H | - |

| N-CH₂ | 3.2 - 3.6 | t | 2H | ~7 |

| CH₂-CH₃ | 1.6 - 1.9 | sextet | 2H | ~7 |

| CH₃ | 0.9 - 1.1 | t | 3H | ~7 |

| O-CH₃ | 3.8 - 4.0 | s | 3H | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |||

| C-NO₂ | 140 - 145 | |||

| C-O | 155 - 160 | |||

| C-N | 145 - 150 | |||

| Aromatic C | 100 - 130 | |||

| N-CH₂ | 45 - 50 | |||

| CH₂-CH₃ | 20 - 25 | |||

| CH₃ | 10 - 15 | |||

| O-CH₃ | 55 - 60 |

Note: This is a predicted data table. Actual experimental values may vary.

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₄N₂O₃), the expected molecular weight is approximately 210.23 g/mol . bldpharm.com

The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitroso group (NO). youtube.com The fragmentation of the propyl chain would also lead to characteristic fragment ions. For instance, the loss of an ethyl radical (C₂H₅) from the molecular ion would result in a significant fragment ion.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 193 | [M - OH]⁺ |

| 181 | [M - C₂H₅]⁺ |

| 164 | [M - NO₂]⁺ |

| 150 | [M - C₃H₆]⁺ |

| 136 | [M - C₃H₆ - CH₂]⁺ |

Note: This is a predicted data table. Actual experimental values and relative intensities may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. pressbooks.pub

Key functional groups and their expected IR absorption bands include:

N-H stretch: A secondary amine (N-H) would show a moderate absorption band in the region of 3300-3500 cm⁻¹. youtube.com

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl and methoxy groups are observed just below 3000 cm⁻¹. vscht.cz

NO₂ stretch (asymmetric and symmetric): The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. youtube.com

C=C stretch (aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-O stretch (ether): The C-O stretching vibration of the methoxy group is expected in the range of 1000-1300 cm⁻¹. youtube.com

C-N stretch: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (moderate) |

| C-H Stretch (Aromatic) | 3000 - 3100 (variable) |

| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) |

| NO₂ Asymmetric Stretch | 1500 - 1560 (strong) |

| NO₂ Symmetric Stretch | 1335 - 1385 (strong) |

| C=C Stretch (Aromatic) | 1400 - 1600 (variable) |

| C-O Stretch (Ether) | 1000 - 1300 (strong) |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 (moderate) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The presence of the nitro group (a chromophore) and the aromatic ring with its substituents leads to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum of nitroanilines is characterized by π → π* and n → π* transitions. uzh.ch The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. youtube.com The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron from the nitrogen or oxygen atoms to an antibonding π* orbital. uzh.ch

Furthermore, the presence of both an electron-donating group (methoxy and N-propylamino) and an electron-withdrawing group (nitro) on the aromatic ring can give rise to intramolecular charge-transfer (CT) bands. ulisboa.pt These bands result from the transfer of electron density from the donor groups to the acceptor group upon electronic excitation and are often observed at longer wavelengths (lower energy). ulisboa.pt

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a related compound, 2-methoxy-5-phenylaniline, XRD studies have revealed details about its crystal structure, including the planarity of the molecule and the nature of intermolecular forces. core.ac.uk Similar analyses on this compound would be expected to elucidate the conformation of the propyl group, the orientation of the nitro and methoxy groups relative to the benzene (B151609) ring, and the packing of the molecules in the crystal lattice. Hydrogen bonding between the amine proton and the oxygen atoms of the nitro group of a neighboring molecule is a plausible intermolecular interaction that would influence the crystal packing. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose. In HPLC, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. A UV detector is often used to monitor the eluting compounds. The retention time is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification and quantification.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. In GC, the compound is vaporized and passed through a column with a carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides mass and fragmentation data for the separated components, allowing for their definitive identification. A sensitive GC-MS method has been developed for the determination of a related compound, 4-methoxy-2-nitroaniline (B140478), as an impurity. ajrconline.org Similar methods could be adapted for the purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for rapid purity checks and to monitor the progress of a reaction. researchgate.net The retention factor (Rf) value is a key parameter in TLC. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for predicting the properties of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. nih.gov For aromatic systems like substituted anilines, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict how substituents affect the geometry of the benzene (B151609) ring. mdpi.com

In a molecule like 5-Methoxy-2-nitro-N-propylaniline, DFT would be used to calculate the precise bond lengths of the C-N, C-O, and N-O bonds, as well as the orientation of the methoxy (B1213986) and N-propylaniline groups relative to the ring. The interaction between the bulky nitro group and the adjacent N-propylaniline group likely forces some out-of-plane twisting to minimize steric hindrance, a detail that geometry optimization would reveal.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table is an illustrative example of typical parameters that would be calculated for a substituted nitroaniline using DFT. Specific values for this compound are not available in the searched literature.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-NO₂ | ~1.45 Å |

| C-NHR | ~1.39 Å | |

| C-OCH₃ | ~1.36 Å | |

| Bond Angle | O-N-O | ~124° |

| C-C-N (Nitro) | ~121° | |

| Dihedral Angle | C-C-N-C (Amine) | Variable (indicates twisting) |

Molecular Orbital Analysis, Including HOMO-LUMO Energy Gaps and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) analysis is essential in quantum chemistry for understanding chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity and that less energy is required for electronic excitation. mdpi.com In push-pull systems like substituted nitroanilines, the HOMO is typically localized on the electron-donating groups (the methoxy and amino-substituted ring), while the LUMO is centered on the electron-withdrawing nitro group. This spatial separation facilitates intramolecular charge transfer (ICT) upon excitation.

Table 2: Example Frontier Molecular Orbital Energies from a Computational Study on a Related Compound Data adapted from a study on 2,5,5-Trimethyl-1,3,2-di-heterophosphinane-2-sulfide derivatives to illustrate typical computational outputs. mdpi.com

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Related to ionization potential |

| LUMO Energy | -1.5 to -2.5 | Related to electron affinity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates molecular stability and reactivity |

Calculation of Electronic Properties: Dipole Moments and Hyperpolarizabilities for Nonlinear Optics

Molecules with significant intramolecular charge transfer characteristics often exhibit large changes in dipole moment upon excitation and can possess significant nonlinear optical (NLO) properties. wikipedia.org NLO materials are important for applications in optical switching and data storage. nih.gov The key NLO properties at the molecular level are the first hyperpolarizability (β) and second hyperpolarizability (γ).

Computational methods can predict these properties. For instance, studies on para-nitroaniline (pNA), a canonical NLO molecule, have used sophisticated calculations to determine its NLO response in different solvent environments. acs.org The large hyperpolarizabilities in such molecules arise from the charge asymmetry created by the donor and acceptor groups, which is enhanced by the conjugated π-electron system of the benzene ring. For this compound, the combined electron-donating strength of the methoxy and N-propylamino groups, along with the strong withdrawing nitro group, would be expected to result in a significant NLO response.

Aromaticity Studies and Analysis of Planarity Distortion

The planarity of the aromatic ring is crucial for effective π-conjugation, which in turn influences the electronic properties of the molecule. Substituents can cause distortions in the ring's planarity. In this compound, steric hindrance between the ortho-positioned nitro and N-propylaniline groups would likely lead to twisting. This can be quantified by calculating the dihedral angles between the plane of the substituent groups and the plane of the benzene ring. nih.gov

Furthermore, computational methods can evaluate the aromaticity of the ring using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal if the substituent-induced strain and charge polarization enhance or decrease the aromatic character of the phenyl ring.

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in push-pull molecules. Upon absorption of light, an electron is promoted from an orbital primarily located on the donor part of the molecule (the aniline (B41778) and methoxy groups) to an orbital on the acceptor part (the nitro group).

Time-dependent DFT (TD-DFT) is the primary tool for studying such excited-state phenomena. nih.gov Research on nitroaromatic chromophores has shown that ICT can be coupled with structural changes, such as the twisting of the nitro group relative to the aromatic ring. nih.gov This "Twisted Intramolecular Charge Transfer" (TICT) state is often characterized by a large change in dipole moment and can be responsible for the fluorescence properties of the molecule. nih.gov For this compound, computational studies would aim to map the potential energy surface of the excited state to identify the pathways and barriers for ICT and any associated conformational changes.

Solvatochromism and Solvent Shift Analysis in Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. nih.gov This effect is prominent in molecules that have a large difference in dipole moment between their ground and excited states, which is characteristic of ICT compounds. A change in solvent polarity will stabilize the ground and excited states differently, leading to a shift in the absorption or emission spectra. nih.gov

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, lowering its energy and causing a shift to longer wavelengths (red shift).

Negative Solvatochromism (Blue Shift): If the ground state is more polar, a polar solvent will cause a shift to shorter wavelengths (blue shift).

Computational studies can model solvatochromism by performing TD-DFT calculations that include a solvent model (e.g., the Polarizable Continuum Model, PCM). nih.gov By calculating the electronic transition energies in simulated solvents of varying dielectric constants, one can predict the solvatochromic shifts and gain insight into the nature of the solute-solvent interactions. mdpi.com

Conformational Analysis and Rotational Barrier Studies

The conformational landscape of substituted anilines like this compound is primarily determined by the rotational barriers around key single bonds, specifically the C-N bonds of the amine and nitro groups, and the C-O bond of the methoxy group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences and the energy barriers that separate them.

Theoretical studies on related nitroaniline molecules provide insight into the rotational barriers of the nitro group. For instance, calculations on 3-nitroaniline (B104315) and 4-nitroaniline (B120555) using various DFT methods have determined the V2 barrier (the barrier to a 180° rotation) for the nitro group. nih.gov These studies indicate that the barrier height is influenced by the choice of DFT functional and basis set, as well as the position and nature of other substituents on the benzene ring. nih.gov For 3-nitroaniline and 4-nitroaniline, the average calculated rotational barriers for the nitro group are approximately 6.38 kcal/mol and 9.13 kcal/mol, respectively. nih.gov

For this compound, several rotational degrees of freedom must be considered:

C(2)-NO2 Rotation: The rotation of the nitro group is a key factor. Due to the presence of the adjacent N-propylaniline group at the ortho position, steric hindrance is expected to play a significant role in the rotational barrier. This is in addition to the electronic effects where the planar conformation is favored for optimal conjugation with the aromatic ring.

C(1)-NH(propyl) Rotation: The rotation around the bond connecting the nitrogen to the aromatic ring is also critical. The planarity of the amine group relative to the ring is influenced by a balance between the delocalization of the nitrogen lone pair into the ring (favoring planarity) and steric interactions with the ortho nitro group. The presence of the ortho substituent likely forces the amine group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect." quora.com

C(5)-OCH3 Rotation: The methoxy group also has a rotational barrier. While generally lower than that of the nitro group, its orientation can influence the electronic distribution in the ring.

A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating these key dihedral angles to locate energy minima (stable conformers) and transition states (rotational barriers). While specific computational data for this compound is not available, the principles derived from studies on simpler nitroanilines can be applied. nih.gov

Table 1: Calculated Rotational Barriers of the Nitro Group in Related Compounds

| Compound | Average V2 Barrier (kcal/mol) |

| 3-Nitroaniline | 6.38 nih.gov |

| 4-Nitroaniline | 9.13 nih.gov |

| 3-Nitrotoluene | 6.44 nih.gov |

| 4-Nitrotoluene | 6.92 nih.gov |

| 3-Nitrophenol | 6.64 nih.gov |

| 4-Nitrophenol | 7.93 nih.gov |

This table presents data from theoretical studies on related molecules to illustrate the magnitude of nitro group rotational barriers. nih.gov

Theoretical Approaches for Basicity Quantification of Amine Functionality

The basicity of the amine functionality in this compound is a measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton. Theoretical calculations can quantify this property by determining the proton affinity or by calculating the pKa of the conjugate acid. The basicity is governed by a combination of inductive effects, resonance effects, steric effects, and hybridization. masterorganicchemistry.comfiveable.me

The substituents on the aniline ring have predictable and opposing effects on the electron density of the amine nitrogen:

Methoxy Group (-OCH3): Located at the para position relative to the amine group, the methoxy group is a strong electron-donating group through resonance (+R effect). fiveable.me It donates electron density to the aromatic ring, which in turn increases the electron density on the nitrogen atom, making the amine more basic.

Nitro Group (-NO2): Positioned ortho to the amine, the nitro group is a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect). pharmaguideline.com It strongly delocalizes the nitrogen's lone pair and withdraws electron density from the ring, thereby significantly decreasing the basicity of the amine. fiveable.mepharmaguideline.com

N-Propyl Group (-CH2CH2CH3): The propyl group attached to the nitrogen is an electron-donating group through induction (+I effect). pharmaguideline.com This effect increases the electron density directly on the nitrogen atom, which tends to increase basicity compared to the unsubstituted aniline. pharmaguideline.com

The net basicity of this compound is a result of the interplay of these competing effects. The powerful electron-withdrawing nature of the ortho-nitro group is expected to be the dominant factor, leading to a significantly lower basicity compared to aniline or N-propylaniline.

Furthermore, the "ortho effect" contributes significantly. The steric hindrance caused by the bulky nitro group at the ortho position can disrupt the solvation of the protonated amine (the conjugate acid), destabilizing it and further reducing basicity. quora.com This steric inhibition can also interfere with the planarity required for resonance effects. quora.com

Theoretical quantification of basicity often involves calculating the Gibbs free energy change for the protonation reaction in the gas phase or in a simulated solvent environment. The pKa value can then be estimated using thermodynamic cycles. Comparing the calculated pKa of this compound with that of reference compounds like aniline (pKa of conjugate acid ~4.6) and p-nitroaniline (pKa ~1.0) would provide a quantitative measure of its basicity. masterorganicchemistry.com It is anticipated that the pKa for this compound would be very low, indicating it is a very weak base.

Table 2: Influence of Substituents on the Basicity of the Amine Group

| Substituent | Position | Electronic Effect | Expected Impact on Basicity |

| Nitro (-NO2) | Ortho | Strong Electron-Withdrawing (-R, -I), Steric Hindrance | Strong Decrease fiveable.mepharmaguideline.com |

| Methoxy (-OCH3) | Meta | Electron-Donating (+R), Electron-Withdrawing (-I) | Moderate Increase |

| N-Propyl (-C3H7) | N-Substituent | Electron-Donating (+I) | Increase pharmaguideline.com |

Derivatives, Analogues, and Structure Reactivity Relationships

Design and Synthesis of 5-Methoxy-2-nitro-N-propylaniline Derivatives

The design and synthesis of derivatives of this compound often involve modifications to the N-alkyl substituent, changes in the positions of the methoxy (B1213986) and nitro groups on the aromatic ring, and the introduction of halogen atoms. These alterations are performed to study their effects on the molecule's properties.

The synthesis of N-alkyl-2-nitroanilines can be achieved by reacting 1-fluoro-2-nitrobenzene (B31998) with the corresponding alkyl amine in a solvent like 1,4-dioxane (B91453) at room temperature. nih.gov Upon collisional activation, protonated N-alkyl-2-nitroanilines have been observed to undergo unusual intramolecular oxidation of the alkyl chain. nih.gov For example, the radical cation of N-ethyl-2-nitroaniline eliminates a molecule of acetic acid, while the molecular radical cations of propyl and butyl amines lead to the elimination of propionic acid and butyric acid, respectively. nih.gov This indicates an oxidation of the alkyl group by the ortho-nitro group. nih.gov

The nature of the N-alkyl substituent can also influence the reactivity in other ways. For instance, bulky ortho-substituted diphenyl aniline (B41778) has been shown to be a viable substrate for N-alkylation reactions. acs.org

Here is a table summarizing the synthesis and properties of some N-alkylated nitroaniline derivatives:

| Compound | Starting Materials | Reaction Conditions | Observed Properties/Reactions |

| N-alkyl-2-nitroanilines | 1-fluoro-2-nitrobenzene, alkyl amine | 1,4-dioxane, room temperature | Intramolecular oxidation of the alkyl chain upon collisional activation. |

| N-ethyl-2-nitroaniline radical cation | N-ethyl-2-nitroaniline | Electron Ionization (EI) | Elimination of acetic acid. |

| N-propyl-2-nitroaniline radical cation | N-propyl-2-nitroaniline | Electron Ionization (EI) | Elimination of propionic acid. |

| N-butyl-2-nitroaniline radical cation | N-butyl-2-nitroaniline | Electron Ionization (EI) | Elimination of butyric acid. |

This table summarizes data on the synthesis and reactivity of N-alkylated nitroanilines, highlighting the influence of the N-alkyl group.

The relative positions of the methoxy and nitro groups on the aniline ring significantly impact the compound's properties and synthetic accessibility. There are several isomers of methoxynitroaniline, including 2-methoxy-4-nitroaniline, 4-methoxy-2-nitroaniline (B140478), and 5-methoxy-2-nitroaniline (B42563). nih.govchempanda.comwikipedia.orgsigmaaldrich.com

2-Methoxy-4-nitroaniline is a precursor to the commercial Pigment Yellow 74. wikipedia.org Its synthesis can be achieved through various routes. 4-Methoxy-2-nitroaniline, also known as 2-Nitro-p-anisidine, is another common isomer. nih.govsigmaaldrich.com The synthesis of 5-methoxy-2-nitroaniline has also been documented. sigmaaldrich.com

The synthesis of these isomers often involves nitration of the corresponding methoxyaniline or methoxybenzene derivative. For example, the synthesis of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene is achieved by dissolving 1-(ethylsulfonyl)-4-methoxybenzene in concentrated nitric acid. nih.gov The synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the protection of 4-fluoro-2-methoxy aniline, followed by nitration and deprotection. google.com

The synthetic accessibility of these isomers can be influenced by directing effects of the substituents. For instance, in the nitration of acetanilide (B955), the amide group's steric effect leads to a smaller amount of the 2-nitro isomer. chempanda.com To increase the yield of the 2-nitro product, sulfonation can be used to block the para position. chempanda.com

Here is a table of common methoxynitroaniline isomers:

| Isomer Name | Alternative Name(s) | CAS Number | Key Features/Applications |

| 2-Methoxy-4-nitroaniline | 4-Nitro-o-anisidine, Fast Red B Base | 97-52-9 | Precursor to Pigment Yellow 74. wikipedia.orgnih.gov |

| 4-Methoxy-2-nitroaniline | 2-Nitro-p-anisidine, Fast Bordeaux GP | 96-96-8 | Used in dye manufacturing. nih.govsigmaaldrich.com |

| 5-Methoxy-2-nitroaniline | 16133-49-6 | A solid with a melting point of 128-132 °C. sigmaaldrich.com |

This table provides an overview of common methoxynitroaniline isomers and their key characteristics.

The introduction of halogen atoms into the this compound structure creates halogenated analogues with potentially altered chemical and physical properties. The synthesis of such compounds often involves electrophilic aromatic substitution reactions.

For example, the synthesis of 4-bromo-2-nitroaniline (B116644) can be achieved through various methods. chemicalbook.com A general approach for synthesizing halogenated nitroanilines involves the reaction of a substituted nitrobenzene (B124822) with a halogenating agent. The synthesis of novel ring-substituted octyl phenylcyanoacrylates, including chloro and iodo derivatives, has been reported through the Knoevenagel condensation of ring-substituted benzaldehydes with octyl cyanoacetate. chemrxiv.org

The synthesis of 4-bromo-2-nitrophenylacetic acid has been developed, starting from 4-bromo-2-nitrochlorotoluene. google.com While a specific synthesis for 4-Bromo-2-nitro-5-propoxy-N-propylaniline is not detailed in the provided results, its synthesis would likely involve the bromination of a suitable precursor, such as a propoxy-nitro-N-propylaniline derivative.

Here is a table summarizing information on related halogenated compounds:

| Compound | Starting Materials/Precursors | Synthetic Method |

| 4-Bromo-2-nitroaniline | 1H-Benzimidazole-5-carboxylic acid, Dichloromethane, 4-Methylmorpholine N-oxide | Multi-step synthesis |

| Halogenated octyl phenylcyanoacrylates | Ring-substituted benzaldehydes, octyl cyanoacetate | Knoevenagel condensation |

| 4-Bromo-2-nitrophenylacetic acid | 4-bromo-2-nitrochlorotoluene, sodium metal | Reaction with sodium followed by carboxylation |

This table outlines synthetic approaches for related halogenated nitroaniline derivatives.

Elucidation of Structure-Reactivity Relationships

Understanding the relationship between the structure of this compound and its reactivity is crucial for predicting its chemical behavior. This involves analyzing the electronic effects of its substituents and the steric factors that influence its conformation and accessibility for reactions.

The reactivity of the aromatic ring in this compound is governed by the electronic effects of the methoxy, nitro, and N-propylamino groups. Substituents can influence reactivity through inductive and resonance effects. libretexts.org

Inductive Effect : This is the transmission of charge through sigma bonds. Electronegative atoms like nitrogen and oxygen withdraw electron density from the ring, deactivating it towards electrophilic substitution. libretexts.orgmsu.edulibretexts.org

Resonance Effect : This involves the delocalization of pi electrons. The methoxy group (-OCH₃) and the amino group (-NHR) are electron-donating through resonance, increasing the electron density at the ortho and para positions and activating the ring towards electrophilic attack. libretexts.orgscispace.com Conversely, the nitro group (-NO₂) is strongly electron-withdrawing by resonance, deactivating the ring. libretexts.orgscispace.com

The relative rates of nitration for substituted benzenes illustrate these effects. For example, phenol (B47542) (C₆H₅OH) reacts about a thousand times faster than benzene (B151609), while nitrobenzene (C₆H₅NO₂) reacts millions of times slower. lumenlearning.com

Here is an interactive table summarizing the electronic effects of the substituents in this compound:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Effect |

| -OCH₃ | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -NH-propyl | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

This table details the electronic contributions of each substituent on the aromatic ring of this compound.

Steric hindrance and conformational freedom play a significant role in the reactivity of substituted anilines. acs.org Bulky groups near the reactive site can impede the approach of reagents, slowing down the reaction rate. rsc.org

In N-alkylanilines, the size of the N-alkyl group can influence the planarity of the amino group with respect to the benzene ring. researchgate.net Larger alkyl groups can cause the amino group to twist out of the plane of the ring, which can reduce the resonance interaction between the nitrogen lone pair and the aromatic pi system. acs.orgyoutube.com This phenomenon is known as steric inhibition of resonance. youtube.com

The conformation of the N-propyl group in this compound will also affect its reactivity. The flexibility of the propyl chain allows it to adopt various conformations, some of which may be more or less favorable for reaction. duke.edunih.gov For example, in the reaction of substituted benzenesulphonyl chlorides with anilines, ortho-methyl substituents in the aniline retard the reaction rate due to a steric effect. rsc.org

The interplay between electronic and steric effects can lead to complex reactivity patterns. For instance, while the amino group is strongly activating, bulky substituents at the ortho positions can sterically hinder electrophilic attack at those positions, potentially favoring reaction at the para position. wikipedia.org

Here is a table summarizing the potential steric and conformational effects:

| Structural Feature | Potential Influence on Reactivity |

| N-propyl group | Can sterically hinder reactions at the ortho position to the amino group. Its conformational freedom can influence the orientation of the molecule for reaction. |

| Methoxy group | Can sterically influence reactions at the adjacent ortho position. |

| Nitro group | Its size can also contribute to steric crowding, especially in conjunction with adjacent substituents. |

| Overall substitution pattern | The combined steric bulk of all substituents will determine the overall accessibility of different positions on the aromatic ring. |

This table highlights how steric and conformational factors can modulate the reactivity of this compound.

Correlation between Substituent Electronic Properties and Reaction Pathways/Yields

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the methoxy (-OCH3), nitro (-NO2), and N-propylamino (-NHC3H7) groups. These groups dictate the regioselectivity and rate of electrophilic and nucleophilic substitution reactions.

The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. researchgate.net This deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making it less attractive to electrophiles. libretexts.org Conversely, the strong electron-wthdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. wikipedia.org

The methoxy group is an electron-donating group primarily through resonance, where its lone pair of electrons can be delocalized into the aromatic ring. libretexts.org This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. The methoxy group is an ortho, para-director in EAS. However, its inductive effect is electron-withdrawing due to the electronegativity of the oxygen atom. libretexts.org

The N-propylamino group is also an activating, ortho, para-directing group due to the electron-donating resonance effect of the nitrogen's lone pair. chemistrysteps.com This effect generally outweighs its electron-withdrawing inductive effect. chemistrysteps.com However, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH2+C3H7), which becomes a strongly deactivating, meta-directing group due to its positive charge. quora.comdoubtnut.com

| Substituent Group | Electronic Effect | Influence on EAS | Directing Effect |

| Nitro (-NO2) | Electron-withdrawing (Inductive & Resonance) researchgate.net | Deactivating libretexts.org | Meta youtube.com |

| Methoxy (-OCH3) | Electron-donating (Resonance), Electron-withdrawing (Inductive) libretexts.org | Activating | Ortho, Para |

| N-Propylamino (-NHC3H7) | Electron-donating (Resonance), Electron-withdrawing (Inductive) chemistrysteps.com | Activating chemistrysteps.com | Ortho, Para chemistrysteps.com |

| N-Propylanilinium (-NH2+C3H7) | Electron-withdrawing (Inductive) | Deactivating quora.com | Meta quora.com |

Advanced Research Applications in Chemical Sciences

Role as Versatile Intermediates in Complex Organic Synthesis

Nitro compounds are recognized as versatile and readily available intermediates in organic chemistry. frontiersin.org The diverse reactivity of the nitro group, which can be easily transformed into other functional groups, makes compounds like 5-Methoxy-2-nitro-N-propylaniline ideal building blocks for constructing complex molecular architectures. frontiersin.org This versatility is particularly evident in its role as a precursor for heterocyclic compounds and as a monomer for advanced polymers.

Substituted anilines are foundational to the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The transformation of the nitro group in this compound to an amine is a key step that unlocks pathways to various cyclic structures.

Quinoline (B57606) Derivatives: Quinolines are a class of heterocyclic aromatic compounds with broad applications in medicinal and industrial chemistry. nih.gov The synthesis of quinoline scaffolds can be achieved through various methods, many of which utilize aniline (B41778) derivatives as starting materials. nih.goviipseries.org For instance, the Gould-Jacobs reaction involves the cyclization of anilines with alkoxy methylenemalonic esters. iipseries.org A common strategy involves the reduction of the nitro group of a nitroaniline to form an ortho-aminoaryl ketone or aldehyde, which can then undergo intramolecular cyclization. Alternatively, reactions like the Skraup synthesis or Doebner-von Miller reaction condense anilines with α,β-unsaturated carbonyl compounds to form the quinoline ring system. iipseries.org Methoxy-substituted quinolines, in particular, have been synthesized and evaluated as potent enzyme inhibitors, highlighting the importance of precursors like 5-methoxy-anilines. nih.gov

Benzoxazoles: Benzoxazoles are important heterocyclic motifs found in many biologically active compounds. nih.gov A primary synthetic route involves the condensation and cyclization of o-aminophenols with various reagents. organic-chemistry.orgnih.gov Starting from a nitroaniline derivative, a preliminary reduction of the nitro group is necessary to generate the corresponding diamine, which can then be further modified and cyclized. For example, methods have been developed for the synthesis of benzoxazoles from o-nitrophenols and styrenes using elemental sulfur and DABCO as reagents. rsc.org This demonstrates a pathway where the nitro group is integral to the synthetic strategy.

Benzothiazoles: Benzothiazoles are another class of crucial heterocyclic compounds with applications ranging from medicinal chemistry to materials science. nih.govnih.gov The most common synthesis involves the condensation of o-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov Similar to benzoxazole (B165842) synthesis, a substituted nitroaniline would first require the reduction of the nitro group to an amine and introduction of a thiol group ortho to the amine. Methoxy-substituted benzothiazole (B30560) derivatives have been synthesized and shown to possess significant biological activity. researchgate.net

The following table summarizes the general synthetic approaches for these heterocyclic systems starting from aniline-type precursors.